N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
Description
N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring substituted with a bromo-fluorophenyl group and a pyrazole carboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O/c1-8-4-14(20-19-8)15(21)18-11-5-10(6-11)9-2-3-13(17)12(16)7-9/h2-4,7,10-11H,5-6H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSISQCHBOKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the cyclobutyl ring: This can be achieved through a [2+2] cycloaddition reaction of an alkene with a suitable diene.
Introduction of the bromo-fluorophenyl group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the cyclobutyl ring via a coupling reaction.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
- N-[3-(3-bromo-4-chlorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
- N-[3-(3-bromo-4-fluorophenyl)cyclopropyl]-5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the cyclobutyl ring and the pyrazole carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
